Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is an organic compound with the molecular formula C13H14BrFO2 It is a derivative of cyclobutanecarboxylic acid, where the cyclobutane ring is substituted with an ethyl ester group and a 4-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the ethyl ester. The subsequent bromination and fluorination of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(4-chloro-2-fluorophenyl)cyclobutanecarboxylate
- Ethyl 1-(4-bromo-2-chlorophenyl)cyclobutanecarboxylate
- Ethyl 1-(4-bromo-2-methylphenyl)cyclobutanecarboxylate
Uniqueness
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties
Biological Activity
Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate (CAS No. 1346689-87-9) is a cyclobutanecarboxylate ester that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine substituents. These halogen atoms can significantly influence the compound's biological activity, making it a subject of various research studies aimed at understanding its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrFO2. The structure includes a cyclobutane ring that is functionalized with a 4-bromo-2-fluorophenyl group, which may enhance its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The bromine atom can participate in halogen bonding, while the ester functional group may undergo hydrolysis, leading to the release of biologically active acids. This dual mechanism allows the compound to influence multiple biochemical pathways.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Research has shown that halogenated cyclobutane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections.
Data Table: Biological Activity Summary
Activity | Description | Reference |
---|---|---|
Anticancer | Inhibits cell proliferation and induces apoptosis | |
Anti-inflammatory | Modulates inflammatory cytokines | |
Antimicrobial | Effective against bacterial strains |
Case Studies
- Anticancer Research : A study conducted on a series of cyclobutane derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
- Anti-inflammatory Study : In a model of acute inflammation, compounds structurally related to this compound were shown to reduce edema and inflammatory markers significantly. This suggests that such compounds could be developed into effective anti-inflammatory medications.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of halogenated cyclobutane derivatives demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.
Properties
Molecular Formula |
C13H14BrFO2 |
---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
ethyl 1-(4-bromo-2-fluorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14BrFO2/c1-2-17-12(16)13(6-3-7-13)10-5-4-9(14)8-11(10)15/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
CMPKOFMAMMTVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.